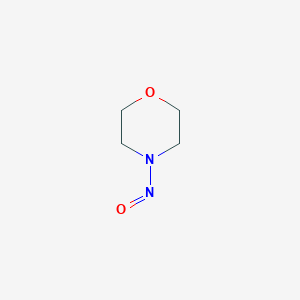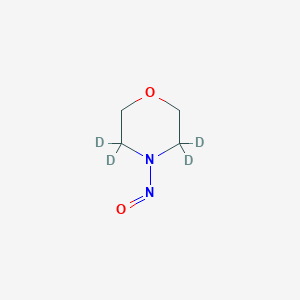
3-Metil-L-tirosina
Descripción general
Descripción
3-Methyl-l-tyrosine, also known as 3-methyltyrosine or mellein, is a non-proteinogenic amino acid that is naturally found in certain fungi, including species of Penicillium and Aspergillus. It is known to have various biological activities, including antimicrobial, antitumor, and immunomodulatory effects.
Aplicaciones Científicas De Investigación
Derivatización biocatalítica
3-Metil-L-tirosina: se puede utilizar como material de partida para la derivatización biocatalítica. Este proceso implica la transformación del compuesto en varios productos químicos de alto valor mediante reacciones catalizadas por enzimas. Estos derivados tienen aplicaciones en las industrias farmacéutica, alimentaria y cosmética debido a sus diversas actividades biológicas .
Agentes antimelanogénicos
En el campo de la dermatología, los derivados de This compound actúan como potentes agentes antimelanogénicos. Inhiben la tirosinasa, una enzima crucial para la síntesis de melanina, que es el pigmento responsable del color de la piel. Esta aplicación es significativa en el desarrollo de tratamientos para trastornos de hiperpigmentación .
Síntesis de neurotransmisores
Este compuesto juega un papel en la biosíntesis de neurotransmisores. Al servir como precursor en las vías enzimáticas, contribuye a la producción de dopamina y norepinefrina, que son esenciales para la función cerebral y tienen implicaciones en el tratamiento de trastornos neurológicos .
Precursor del agente de imagen
This compound: se utiliza como precursor para la síntesis de agentes de imagen como 3-[^123I]Iodo-α-metil-L-tirosina. Estos agentes se utilizan en imágenes funcionales para tumores cerebrales y pancreáticos, proporcionando un método no invasivo para estudiar la progresión de la enfermedad y la respuesta a la terapia .
Mejora del rendimiento cognitivo
La investigación sugiere que los derivados de This compound pueden ayudar a atenuar la disminución del rendimiento cognitivo asociada con la privación del sueño. Esta aplicación es particularmente relevante para las personas que pasan períodos prolongados de vigilia, como el personal militar o los trabajadores por turnos .
Investigación del cáncer
En oncología, los derivados de This compound se estudian por su posible uso en el tratamiento del cáncer. Pueden incorporarse a péptidos que se dirigen a las células tumorales, lo que permite el desarrollo de terapias dirigidas con menos efectos secundarios en comparación con la quimioterapia tradicional .
Ingeniería metabólica
El compuesto también es significativo en la ingeniería metabólica, donde se puede utilizar para optimizar la producción de aminoácidos específicos en procesos de fermentación microbiana. Esto tiene implicaciones para la fabricación rentable de aminoácidos para diversas aplicaciones industriales .
Desarrollo de nutracéuticos
Finalmente, This compound se explora en el desarrollo de nutracéuticos. Sus derivados pueden mejorar el valor nutricional de los productos alimenticios y los suplementos dietéticos, contribuyendo a la salud y el bienestar al proporcionar nutrientes esenciales .
Mecanismo De Acción
Target of Action
3-Methyl-l-tyrosine, also known as Metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, which are hormones produced by the adrenal glands .
Mode of Action
3-Methyl-l-tyrosine acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . By inhibiting this enzyme, 3-Methyl-l-tyrosine effectively reduces the synthesis of catecholamines .
Biochemical Pathways
The primary biochemical pathway affected by 3-Methyl-l-tyrosine is the catecholamine biosynthesis pathway . By inhibiting the enzyme tyrosine 3-monooxygenase, the conversion of tyrosine to DOPA is reduced, leading to a decrease in the production of catecholamines . This can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The primary result of 3-Methyl-l-tyrosine’s action is a reduction in the synthesis of catecholamines . In patients with pheochromocytoma, who produce excessive amounts of norepinephrine and epinephrine, administration of 3-Methyl-l-tyrosine has been shown to reduce catecholamine biosynthesis by about 35 to 80 percent . This leads to a decrease in the frequency and severity of hypertensive attacks and their associated symptoms .
Safety and Hazards
Direcciones Futuras
The enzymatic production of L-tyrosine derivatives, including 3-Methyl-L-tyrosine, is a promising area of research . The introduction of a methyl group can significantly change the physical and chemical properties of a compound, making it an interesting amino acid residue to be inserted in peptide chains .
Análisis Bioquímico
Biochemical Properties
3-Methyl-l-tyrosine participates in biochemical reactions similar to those of tyrosine. Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . For instance, tyrosinase can catalyze the hydroxylation of tyrosine at the 3-position, leading to the formation of 3,4-dihydroxy-l-phenylalanine (l-DOPA)
Cellular Effects
The effects of 3-Methyl-l-tyrosine on various types of cells and cellular processes are not well-studied. Given its structural similarity to tyrosine, it may influence cell function in ways similar to tyrosine. Tyrosine is known to play a role in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-l-tyrosine is not fully understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression. These effects would be similar to those of tyrosine, given the structural similarity of the two compounds .
Metabolic Pathways
3-Methyl-l-tyrosine is likely involved in metabolic pathways similar to those of tyrosine. Tyrosine is synthesized de novo via the shikimate pathway in plants . It is a biosynthetic precursor of several essential compounds to plant survival
Transport and Distribution
It is known that the L-type amino acid transporter 1 (LAT1) is involved in the transport of similar compounds
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLULPKDLJASZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946503 | |
| Record name | 3-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2370-57-2 | |
| Record name | Methyl-3-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-methyl-L-tyrosine in the biosynthesis of saframycin A?
A1: While the provided research doesn't detail the complete biosynthetic pathway of saframycin A, it highlights the function of the SfmD enzyme in this process. SfmD, containing a unique heme cofactor, catalyzes a single-oxygen insertion into 3-methyl-L-tyrosine. [] This suggests that 3-methyl-L-tyrosine serves as a substrate for SfmD and undergoes a specific modification crucial for saframycin A production.
Q2: Can 3-methyl-L-tyrosine be synthesized through alternative methods besides extraction from natural sources?
A2: Yes, the research demonstrates a biocatalytic one-pot synthesis of L-tyrosine derivatives, including 3-methyl-L-tyrosine, using readily available starting materials. [] This method utilizes the monooxygenase P450 BM3 to hydroxylate toluene to 3-methylphenol, which then undergoes enzymatic C-C coupling and asymmetric amination with pyruvate and ammonia in the presence of tyrosine phenol lyase. This approach offers an efficient and sustainable alternative to traditional extraction methods.
Q3: How does the heme cofactor in SfmD interact with 3-methyl-L-tyrosine?
A3: The research reveals that the heme cofactor in SfmD undergoes a significant conformational change upon binding with 3-methyl-L-tyrosine. [] This conformational change involves the dissociation of one axial histidine ligand (His274) from the iron ion within the heme center. This substrate-induced change suggests a mechanism where 3-methyl-L-tyrosine binding creates a suitable environment for oxygen activation and subsequent single-oxygen insertion.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)






![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)

![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)


